(3-Bromo-2,5-difluorophenyl)boronic acid
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Overview
Description
(3-Bromo-2,5-difluorophenyl)boronic acid: is an organoboron compound with the molecular formula C6H4BBrF2O2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-difluorophenyl)boronic acid typically involves the borylation of a halogenated aromatic compound. One common method is the palladium-catalyzed borylation of 3-bromo-2,5-difluorobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and cost efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,5-difluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Esterification: Reaction with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Oxidation: Hydrogen peroxide or other peroxides.
Esterification: Alcohols and acid catalysts.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
Chemistry
In organic chemistry, (3-Bromo-2,5-difluorophenyl)boronic acid is extensively used in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic materials. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl motifs, which are common in many bioactive compounds .
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize potential drug candidates. The biaryl structures formed through its reactions are often found in molecules with therapeutic properties, such as kinase inhibitors and anti-inflammatory agents.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The primary mechanism by which (3-Bromo-2,5-difluorophenyl)boronic acid exerts its effects is through its participation in palladium-catalyzed cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The molecular targets are typically the halogenated aromatic compounds that react with the boronic acid.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2,5-Difluorophenylboronic acid
Uniqueness
Compared to similar compounds, (3-Bromo-2,5-difluorophenyl)boronic acid offers unique reactivity due to the presence of both bromine and fluorine substituents. These substituents can influence the electronic properties of the aromatic ring, potentially leading to different reactivity patterns and selectivity in cross-coupling reactions .
Properties
IUPAC Name |
(3-bromo-2,5-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNCZMDDYBTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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